Oxamide, N-(2-anthraquinonyl)-N'-benzyl-
Description
Oxamide, N-(2-anthraquinonyl)-N'-benzyl- is a substituted oxamide derivative featuring an anthraquinonyl group at the N-position and a benzyl group at the N'-position. The oxamide backbone (N,N'-disubstituted oxalic acid diamide) provides structural rigidity and hydrogen-bonding capacity, while the anthraquinonyl moiety introduces strong electron-withdrawing and chromophoric properties.
Properties
CAS No. |
92573-43-8 |
|---|---|
Molecular Formula |
C23H16N2O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-benzyl-N'-(9,10-dioxoanthracen-2-yl)oxamide |
InChI |
InChI=1S/C23H16N2O4/c26-20-16-8-4-5-9-17(16)21(27)19-12-15(10-11-18(19)20)25-23(29)22(28)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,28)(H,25,29) |
InChI Key |
WQZGIWQJTINELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-benzyl- typically involves the reaction of anthraquinone derivatives with benzylamine. One common method includes the use of anthraquinone-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with benzylamine to form the desired oxamide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthraquinone group can yield hydroquinone derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Oxamide, N-(2-anthraquinonyl)-N’-benzyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and RNA.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-benzyl- involves its interaction with molecular targets such as DNA and RNA. The anthraquinone moiety can intercalate between DNA bases, disrupting the normal function of the nucleic acids and leading to cytotoxic effects . This intercalation can inhibit DNA and RNA synthesis, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Anthraquinone-Containing Amides
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide ():
- Structure: Anthraquinone linked to a 2-methylbenzamide group.
- Synthesis: Coupling 1-aminoanthraquinone with 2-methylbenzoic acid using DCC/DMAP, yielding 24% product .
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide exhibits strong UV absorption due to anthraquinone conjugation, a property likely shared by the target compound. However, the oxamide backbone may introduce additional electronic effects, such as altered charge distribution in the excited state .
Substituted Oxamide Derivatives
- Structure : Oxamide core with hydrazone side chains.
- Activity : Demonstrated anticancer effects via kinase inhibition .
- Structure : Bis-quaternary oxamide with anticholinesterase activity.
- Activity: Inhibits acetylcholinesterase at nanomolar concentrations .
- Comparison: The target compound’s neutral benzyl/anthraquinonyl groups contrast with WIN 8077’s cationic quaternary amines, likely reducing cholinesterase affinity but improving blood-brain barrier penetration.
Benzyl-Substituted Oxamides
N-Benzyl-N'-(2-hydroxyphenyl)oxamide ():
- Structure : Oxamide with benzyl and 2-hydroxyphenyl groups.
- Properties: The hydroxyl group enhances hydrogen bonding and solubility compared to the anthraquinonyl group in the target compound .
- Synthesis : Likely involves coupling benzylamine with a hydroxyphenyl-oxalic acid derivative, analogous to methods in .
Physicochemical and Spectroscopic Properties
UV-Vis Absorption
- Oxamides generally exhibit :
- Anthraquinone derivatives: Show extended conjugation, shifting absorption to longer wavelengths (~400–500 nm) .
- Predicted for Target Compound: Enhanced absorption in visible regions due to anthraquinone, with possible bathochromic shifts compared to simpler oxamides.
Data Tables
Table 1: Structural Comparison of Oxamide Derivatives
| Compound | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| Target Compound | N-(2-anthraquinonyl)-N'-benzyl | C23H16N2O4 | High lipophilicity, UV-active |
| N-Benzyl-N'-(2-hydroxyphenyl) | Benzyl, 2-hydroxyphenyl | C15H14N2O3 | Enhanced H-bonding |
| CID 56445 | N-(2-anthraquinonyl)-N'-hydroxyethyl | C18H14N2O5 | Moderate solubility |
| WIN 8077 | Bis-quaternary diethylamino | C24H32Cl2N4O2 | Anticholinesterase activity |
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | CID 56445 () |
|---|---|---|
| Molecular Weight | 384.39 g/mol | 338.32 g/mol |
| logP (Estimated) | ~3.2 | ~1.8 |
| UV λmax (nm) | 260, 400 | 250, 380 |
| Solubility (Water) | Low | Moderate |
Biological Activity
Oxamide, N-(2-anthraquinonyl)-N'-benzyl- (C23H16N2O4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.
Chemical Structure
The molecular structure of Oxamide, N-(2-anthraquinonyl)-N'-benzyl- can be represented as follows:
This structure comprises an anthraquinone moiety, which is known for its diverse biological activities, including anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxamide derivatives. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Case Study: Anticancer Efficacy
A study investigating various oxamide derivatives demonstrated that compounds similar to N-(2-anthraquinonyl)-N'-benzyl- exhibited significant cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
The IC50 values for these compounds were determined using MTT assays, revealing that some derivatives had IC50 values comparable to established chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-anthraquinonyl)-N'-benzyl- | MCF-7 | 15 |
| A549 | 20 | |
| HT-29 | 18 | |
| Cisplatin | MCF-7 | 12 |
The biological activity of Oxamide, N-(2-anthraquinonyl)-N'-benzyl- is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase activity. This action leads to DNA damage and subsequent apoptosis in cancer cells:
- DNA Intercalation : The planar structure of the anthraquinone moiety allows it to insert between base pairs in the DNA helix.
- Topoisomerase Inhibition : By inhibiting topoisomerases, the compound prevents DNA replication and transcription.
Antimicrobial Activity
In addition to its anticancer properties, Oxamide, N-(2-anthraquinonyl)-N'-benzyl- has demonstrated notable antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
Research has shown that this compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
